Monascin Monascin Monascin is an organic heterotricyclic compound that is 3a,4,8,9a-tetrahydro-2H-furo[3,2-g][2]benzopyran-2,9(3H)-dione that is substituted at positions 3, 6, and 9a by hexanoyl, (1E)-prop-1-en-1-yl and methyl groups, respectively (the 3S,3aR,9aR diastereoisomer). One of the azaphilonoid pigments in extracts of Monascus pilosus-fermented rice (red-mould rice), it is a potent inhibitor of carcinogenesis measured against chemical- or UV-initiated, phorbol-promoted mouse skin tumours. It has a role as an antineoplastic agent, a PPARgamma agonist, an antilipemic drug and a fungal metabolite. It is an organic heterotricyclic compound, a gamma-lactone, an alpha,beta-unsaturated ketone and a polyketide.
Monascin is a natural product found in Monascus kaoliang, Monascus pilosus, and Monascus purpureus with data available.
Brand Name: Vulcanchem
CAS No.: 21516-68-7
VCID: VC21349107
InChI: InChI=1S/C21H26O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10,16,18H,4,6-7,9,11-12H2,1-3H3/b8-5+/t16-,18+,21-/m1/s1
SMILES:
Molecular Formula: C21H26O5
Molecular Weight: 358.4 g/mol

Monascin

CAS No.: 21516-68-7

Cat. No.: VC21349107

Molecular Formula: C21H26O5

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

Monascin - 21516-68-7

CAS No. 21516-68-7
Molecular Formula C21H26O5
Molecular Weight 358.4 g/mol
IUPAC Name (3S,3aR,9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione
Standard InChI InChI=1S/C21H26O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10,16,18H,4,6-7,9,11-12H2,1-3H3/b8-5+/t16-,18+,21-/m1/s1
Standard InChI Key XXKNHBAFFJINCK-RVEJDSBJSA-N
Isomeric SMILES CCCCCC(=O)[C@@H]1[C@H]2CC3=C(COC(=C3)/C=C/C)C(=O)[C@@]2(OC1=O)C
Canonical SMILES CCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C

Chemical Properties and Structure

Molecular Characteristics

PropertyValueReference
Molecular FormulaC₂₁H₂₆O₅
Molecular Weight358.43 g/mol
Physical AppearanceYellow-orange pigment
CAS Number21516-68-7
SolubilityDMSO: 50 mg/mL (139.50 mM)
Storage Conditions-20°C (recommended)
Structure TypeHeterotricyclic compound

Monascin shows good solubility in organic solvents, particularly DMSO, with a reported solubility of 50 mg/mL (139.50 mM) when ultrasonic treatment is applied . For optimal stability, the compound should be stored at -20°C and used within one month, or at -80°C for extended storage of up to six months .

Sources and Production

Natural Sources

Monascin is primarily derived from Monascus-fermented products, particularly from the fungus Monascus purpureus and Monascus pilosus . These fungi have been traditionally cultivated on rice to produce what is known as red yeast rice or red-mold rice, which has been used in Asian countries for centuries as a food colorant and preservative .

The compound is classified as one of the azaphilonoid pigments that give Monascus-fermented products their characteristic coloration . While it is naturally produced in small quantities, various cultivation and extraction methods have been developed to enhance its production for research and commercial purposes.

Production Methods

Research has demonstrated that specific fermentation conditions can significantly increase the production of monascin. For instance, studies have shown that Monascus fermentation of dioscorea (yam) can be optimized to increase the production of monascin alongside other beneficial compounds like monacolin K .

Biological Activities

Anti-inflammatory Properties

Monascin demonstrates potent anti-inflammatory activity, particularly in contexts related to hyperglycemia and insulin resistance . Research has revealed that monascin effectively suppresses the production of pro-inflammatory factors, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in monocytes induced by methylglyoxal (MG), a compound found at high levels in diabetic patients .

The anti-inflammatory mechanism of monascin appears to be dependent on the regulation of peroxisome proliferator-activated receptor gamma (PPARγ), a key nuclear receptor involved in controlling inflammation . Additionally, monascin inhibits c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 kinases, all critical components of inflammatory pathways .

In endothelial cells, monascin has been shown to reduce TNF-α-stimulated endothelial adhesiveness and intracellular reactive oxygen species (ROS) formation in human aortic endothelial cells, suggesting potential benefits for atherosclerosis prevention .

Antioxidant Effects

Theoretical and experimental investigations have confirmed monascin's strong antioxidative activity . Density functional theory (DFT) and time-dependent density functional theory (TDDFT) studies at the B3LYP/6-31+G (d, p) level predicted that monascus yellow pigments, including monascin, have strong antioxidant capacity due to their ability to transfer hydrogen to free radicals and accept electrons from radicals .

Experimental validation using electron spin resonance (ESR) measurement has demonstrated monascin's free radical-scavenging capacity against 2,2-diphenyl-1-picrylhydrazyl (DPPH), superoxide, and hydroxyl radicals . The compound exhibits a dose-dependent quenching effect on these free radicals. At a concentration of 0.1 mg/mL, monascin showed impressive scavenging activity:

Table 2: Free Radical Scavenging Activity of Monascin (0.1 mg/mL)

Free Radical TypeScavenging Activity (%)Reference
DPPH97.5%
Superoxide59.5%
Hydroxyl68.6%

These findings provide both theoretical and experimental evidence for monascin's potent antioxidative properties, suggesting its potential utility in addressing oxidative stress-related conditions .

Anti-diabetic Effects

Multiple studies have demonstrated monascin's anti-diabetic properties through various mechanisms. As a PPARγ agonist, monascin improves blood glucose regulation and insulin sensitivity . Research with streptozotocin (STZ)-induced diabetic rats has shown that monascin administration at 30 mg/kg/day produced significant anti-diabetic effects .

Furthermore, monascin has been investigated for its effectiveness in preventing metabolic disorders in high fructose and high fat diet-induced hyperglycemic rats . The findings indicate that orally administered monascin can prevent the development of type 2 diabetes and related metabolic disturbances when administered over a 10-week period .

Anti-cancer/Antineoplastic Effects

Monascin demonstrates significant anti-cancer activities, functioning as an antineoplastic agent that inhibits or prevents the proliferation of neoplasms . Research has shown that monascin is a potent inhibitor of carcinogenesis when tested against chemical or UV-initiated, phorbol-promoted mouse skin tumors .

Specifically, monascin at a concentration of 0.0025% in drinking water effectively inhibited UVB-initiated carcinogenesis on mouse skin in SENCAR mice, with 12-O-tetradecanoylphorbol-13-acetate (TPA) used as a promoter . This suggests monascin's potential utility in preventing UV-induced skin cancers.

Neuroprotective Effects

One of monascin's most promising therapeutic applications relates to its neuroprotective properties, particularly in the context of intracerebral hemorrhage (ICH) . ICH is a devastating form of stroke with high mortality and morbidity, with hematomas being the primary cause of neurologic deficits.

Research has shown that monascin can effectively treat neurological deficits, promote hematoma clearance, and reduce edema in a rat model of ICH . The mechanism appears to involve monascin's activation of peroxisome proliferator-activated receptor gamma (PPARγ) and nuclear factor erythroid 2-related factor 2 (Nrf2), which play potential roles in endogenous hematoma clearance .

Mechanisms of Action

PPARγ Agonism

A significant aspect of monascin's biological activity involves its function as a PPARγ agonist . PPARγ is a nuclear receptor that regulates fatty acid storage, glucose metabolism, and inflammatory responses. Monascin's PPARγ agonist activity contributes to its anti-inflammatory, anti-diabetic, and neuroprotective effects .

In the context of diabetes, monascin's PPARγ activation helps improve insulin sensitivity and glucose tolerance . For inflammatory conditions, PPARγ activation by monascin leads to the suppression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, as well as reduced nitric oxide (NO) and prostaglandin E2 (PGE2) formation .

Nrf2 Activation

Monascin has been identified as a novel natural activator of nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.

Inhibition of Inflammatory Pathways

Monascin's anti-inflammatory effects involve multiple pathways beyond PPARγ activation. Research has demonstrated that monascin inhibits the JNK, ERK, and p38 kinase pathways, all of which play critical roles in inflammatory signaling . By suppressing these pathways, monascin reduces the production of pro-inflammatory cytokines and mediators.

Additionally, monascin inhibits the activation of NOR 1 (an NO donor), further contributing to its anti-inflammatory profile . This multifaceted approach to inflammation modulation makes monascin a promising candidate for addressing various inflammation-related conditions.

Therapeutic Applications

Treatment of Hyperlipidemia

Monascin functions as an antilipemic drug, making it effective for treating hyperlipidemia, a condition characterized by elevated levels of lipids in the blood . Its lipid-lowering effects make it potentially valuable for addressing cardiovascular risk factors associated with dyslipidemia.

The mechanism of monascin's hypolipidemic effects likely involves its PPARγ agonist activity, which regulates lipid metabolism and storage . In high fructose and high fat diet-induced hyperglycemic rats, monascin administration has demonstrated significant hypolipidemic effects, reducing serum triglycerides and cholesterol levels .

Neuroprotection in Intracerebral Hemorrhage

A particularly promising therapeutic application for monascin is in the treatment of intracerebral hemorrhage (ICH) . The hematoma products following ICH are recognized as neurotoxins and major contributors to edema formation and tissue damage.

Monascin has been shown to effectively promote the absorption of hematoma, reduce neurological deficits, and facilitate edema extinction in rat models of ICH . This effect is attributed to monascin's activation of PPARγ and Nrf2, which play key roles in endogenous hematoma clearance . This represents a novel therapeutic approach to a condition with limited treatment options.

Management of Diabetes and Metabolic Disorders

Monascin's anti-diabetic properties make it a candidate for the management of diabetes and related metabolic disorders . Research with streptozotocin-induced diabetic rats and high fructose and high fat diet-induced hyperglycemic rats has demonstrated monascin's ability to regulate blood glucose levels, improve insulin sensitivity, and mitigate the development of metabolic disturbances .

The compound's ability to act as a PPARγ agonist while also providing antioxidant effects creates a multifaceted approach to diabetes management that addresses both the metabolic dysregulation and the oxidative stress associated with the condition .

Cancer Prevention

Monascin's demonstrated ability to inhibit tumor initiation and promotion suggests potential applications in cancer prevention, particularly for skin cancers . Research has shown that monascin effectively inhibits the skin tumor-initiating effects of peroxynitrite or UVB radiation, as well as the tumor-promoting effects of 12-O-tetradecanoylphorbol-13-acetate in mouse models .

This anticancer activity, combined with monascin's antioxidant and anti-inflammatory properties, makes it a compound of interest for both cancer prevention and potential adjunctive treatments for established malignancies .

Industrial Applications

Food Industry

As a natural pigment derived from Monascus-fermented products, monascin has applications in the food industry as a colorant . Beyond its coloring properties, monascin's antioxidant and antimicrobial characteristics make it valuable for food preservation .

The compound's diverse bioactivities also make it a candidate for the development of functional foods targeting cardiovascular health, diabetes management, and general wellness . The traditional use of Monascus-fermented rice in Asian cuisine provides historical precedent for monascin's food applications.

Pharmaceutical Development

Monascin's diverse therapeutic properties make it a compound of significant interest for pharmaceutical development . Its anti-inflammatory, antioxidant, anti-diabetic, neuroprotective, and anticancer properties offer multiple avenues for drug development across various therapeutic areas .

The well-established mechanisms of action, including PPARγ agonism and Nrf2 activation, provide clear targets for pharmaceutical optimization and development . The compound's natural origin also aligns with growing interest in natural product-based pharmaceuticals.

Cosmetic Applications

The antioxidant properties and anticancer effects of monascin, particularly against UV-initiated skin tumors, suggest potential applications in skincare and cosmetic products . Monascin could be incorporated into formulations designed to provide protection against UV-induced oxidative damage and potential carcinogenic effects .

Additionally, the anti-inflammatory properties of monascin may make it valuable for addressing inflammatory skin conditions, further expanding its potential in dermatological applications .

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